molecular formula C23H23NO5 B11680252 3-Tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl 2-nitrobenzoate

3-Tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl 2-nitrobenzoate

Cat. No.: B11680252
M. Wt: 393.4 g/mol
InChI Key: WULUFRGKRNUQBQ-UHFFFAOYSA-N
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Description

3-Tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl 2-nitrobenzoate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a dibenzofuran core with a tert-butyl group and a nitrobenzoate ester, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl 2-nitrobenzoate typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the dibenzofuran core: This can be achieved through cyclization reactions involving appropriate aromatic precursors.

    Introduction of the tert-butyl group: This step often involves Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst.

    Esterification with 2-nitrobenzoic acid: The final step involves esterification, where the dibenzofuran derivative is reacted with 2-nitrobenzoic acid in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-Tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl 2-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst (Pd/C) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

3-Tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl 2-nitrobenzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Its derivatives may be studied for potential biological activity.

    Medicine: Research into its pharmacological properties could lead to new therapeutic agents.

    Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 3-Tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl 2-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the dibenzofuran core can interact with various biological receptors. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl benzoate
  • 3-Tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl 3-bromobenzoate
  • 3-Tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl 2-furoate

Uniqueness

3-Tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl 2-nitrobenzoate is unique due to the presence of both a tert-butyl group and a nitrobenzoate ester, which confer distinct chemical and physical properties. These features make it particularly useful in specific synthetic and research applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C23H23NO5

Molecular Weight

393.4 g/mol

IUPAC Name

(3-tert-butyl-6,7,8,9-tetrahydrodibenzofuran-2-yl) 2-nitrobenzoate

InChI

InChI=1S/C23H23NO5/c1-23(2,3)17-13-20-16(14-8-5-7-11-19(14)28-20)12-21(17)29-22(25)15-9-4-6-10-18(15)24(26)27/h4,6,9-10,12-13H,5,7-8,11H2,1-3H3

InChI Key

WULUFRGKRNUQBQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=C2C3=C(CCCC3)OC2=C1)OC(=O)C4=CC=CC=C4[N+](=O)[O-]

Origin of Product

United States

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